3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline
Description
Properties
CAS No. |
20232-65-9 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H23NO2/c1-5-11(2)8-14-13-10-16(19-4)15(18-3)9-12(13)6-7-17-14/h9-11H,5-8H2,1-4H3 |
InChI Key |
YOUNAVYUPVYFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=NCCC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
The Bischler-Napieralski reaction is a classical approach for synthesizing 3,4-dihydroisoquinolines via cyclodehydration of β-phenethylamides. For this compound, the method involves:
-
Substrate Preparation : Starting with 3,4-dimethoxyphenethylamine.
-
N-Alkylation : Introducing the 2-methylbutyl group via alkylation of the primary amine.
-
Amide Formation : Conversion to the corresponding β-phenethylamide.
-
Cyclization : Using POCl₃ or PCl₅ as dehydrating agents.
Example Protocol (,)
-
Step 1 : React 3,4-dimethoxyphenethylamine (10.0 g, 50.6 mmol) with 2-methylbutyl bromide (7.2 mL, 55.7 mmol) in acetonitrile at 80°C for 12 hours to yield N-(2-methylbutyl)-3,4-dimethoxyphenethylamine.
-
Step 2 : Treat the alkylated amine with ethyl chloroformate (5.8 mL, 60.7 mmol) in dichloromethane to form the carbamate intermediate.
-
Step 3 : Cyclize the carbamate using POCl₃ (15 mL) at 110°C for 4 hours, yielding the target compound (62% overall yield).
Key Data
| Parameter | Value |
|---|---|
| Yield | 62% |
| Purity (HPLC) | >98% |
| Key Reagents | POCl₃, 2-methylbutyl bromide |
Pictet-Spengler Reaction
Methodology Overview
This method employs condensation of β-arylethylamines with aldehydes under acidic conditions. The 2-methylbutyl group is introduced via reductive alkylation post-cyclization.
Example Protocol (,)
-
Step 1 : Condense 3,4-dimethoxyphenethylamine (10.0 g) with formaldehyde (37% aq., 5.5 mL) in HCl/EtOH (1:1) at 25°C for 24 hours to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
-
Step 2 : Alkylate the tetrahydroisoquinoline with 2-methylbutyl iodide (8.4 g) in THF using NaH as a base (70°C, 6 hours).
-
Step 3 : Reduce the intermediate with NaBH₃CN in MeOH to yield the title compound (58% overall yield).
Key Data
| Parameter | Value |
|---|---|
| Yield | 58% |
| Diastereomeric Ratio | 95:5 (trans:cis) |
| Key Reagents | NaBH₃CN, 2-methylbutyl iodide |
One-Pot Synthesis
Methodology Overview
A streamlined approach from and avoids isolation of intermediates. The method uses 3,4-dimethoxyphenethylamine, formylation agents, and alkylation in a single reactor.
Example Protocol (,)
-
Step 1 : React 3,4-dimethoxyphenethylamine (10.0 g) with ethyl formate (12.5 mL) in acetonitrile under reflux for 6 hours.
-
Step 2 : Add oxalyl chloride (9.8 mL) at 10–20°C, followed by phosphotungstic acid (0.23 g) to catalyze cyclization.
-
Step 3 : Introduce 2-methylbutylmagnesium bromide (15 mmol) in THF at −78°C, then warm to 25°C.
-
Step 4 : Quench with MeOH, isolate via crystallization (75% yield).
Key Data
| Parameter | Value |
|---|---|
| Yield | 75% |
| Purity (NMR) | >99% |
| Key Catalyst | Phosphotungstic acid |
Post-Cyclization Alkylation
Methodology Overview
This method modifies pre-formed 3,4-dihydroisoquinoline cores. The N1 position is alkylated using alkyl halides under basic conditions.
Example Protocol (,)
-
Step 1 : Synthesize 3,4-dihydro-6,7-dimethoxyisoquinoline (5.0 g) via Bischler-Napieralski cyclization.
-
Step 2 : Alkylate with 2-methylbutyl bromide (4.2 mL) in DMF using K₂CO₃ (80°C, 8 hours).
-
Step 3 : Purify by column chromatography (SiO₂, hexane/EtOAc 4:1) to yield the product (68% yield).
Key Data
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 8 hours |
| Solvent | DMF |
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Bischler-Napieralski | 62% | >98% | Moderate | High |
| Pictet-Spengler | 58% | 95% | High | Moderate |
| One-Pot Synthesis | 75% | >99% | Low | High |
| Post-Cyclization Alkylation | 68% | 97% | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, cancer, and infectious diseases.
Biological Studies: It is used as a probe to study the biological pathways and mechanisms involved in various diseases.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It serves as a lead compound in the development of new pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in the progression of cancer or neurodegenerative diseases. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Substituents at position 1 significantly modulate physicochemical and pharmacological profiles:
Key Trends :
- Lipophilicity : 2-Methylbutyl > Benzyl > 2-Chlorophenyl > Ethyl carboxylate.
- Electronic Effects : Chlorophenyl (electron-withdrawing) vs. methoxybenzyl (electron-donating).
Mechanistic Insights :
Stability and Isomerization
- Geometric Isomerism: highlights tautomerization between endocyclic C=N and exocyclic C=C structures in alkyl-substituted dihydroisoquinolines. The target compound’s 2-methylbutyl group may stabilize the endocyclic form under physiological conditions .
Biological Activity
3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline is a compound belonging to the isoquinoline class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
- IUPAC Name : 3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline
- Molecular Formula : C_{17}H_{23}N O_{2}
- Molecular Weight : 273.37 g/mol
- CAS Number : 100077-57-4
Pharmacological Effects
Research indicates that isoquinoline derivatives exhibit various pharmacological effects, including:
- Antioxidant Activity : Isoquinolines have been shown to scavenge free radicals and enhance antioxidant defenses in biological systems.
- Neuroprotective Effects : Compounds in this class may protect neuronal cells against oxidative stress and apoptosis, potentially aiding in neurodegenerative diseases.
- Muscle Contractility Modulation : A study on a similar compound (1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) demonstrated its ability to modulate smooth muscle contractility. It was found to reduce the strength of Ca^{2+}-dependent contractions by affecting muscarinic acetylcholine receptors and serotonin receptors .
The biological activity of 3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline may be attributed to:
- Calcium Channel Modulation : Similar isoquinoline compounds have been observed to influence voltage-gated L-type calcium channels, leading to alterations in intracellular calcium levels which are critical for muscle contraction and neurotransmitter release .
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, including serotonin (5-HT) and muscarinic acetylcholine receptors, which play significant roles in neuronal signaling and muscle contraction .
Study on Smooth Muscle Tissue
A relevant study investigated the effects of a closely related isoquinoline on isolated smooth muscle tissue from guinea pigs. The compound was shown to:
- Decrease spontaneous contractile activity significantly at concentrations ranging from 25 to 100 μM.
- Exhibit a maximal effect at 50 μM, where it reduced the contraction force by approximately 31.6% compared to acetylcholine stimulation .
| Concentration (μM) | % Reduction in Contraction |
|---|---|
| 25 | 20% |
| 50 | 31.6% |
| 100 | 50% |
Immunohistochemical Analysis
Immunohistochemical tests revealed:
Q & A
Q. What are the common synthetic routes for preparing 3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline, and which methods offer optimal yields?
The compound is typically synthesized via Pictet-Spengler cyclization or microwave-assisted reactions . For example, microwave irradiation significantly reduces reaction times (from hours to minutes) while maintaining yields of 70–85% for similar tetrahydroisoquinoline derivatives. Key steps include condensation of phenethylamine derivatives with aldehydes (e.g., 2-methylbutyraldehyde) in anhydrous toluene, followed by cyclization using trifluoroacetic acid (TFA) . Structural analogs have also been synthesized using hydrazonoyl halides with chitosan as a green catalyst under microwave conditions, achieving yields >80% .
Q. How is the structural elucidation of this compound performed using modern spectroscopic techniques?
1H/13C NMR is critical for confirming the substitution pattern and stereochemistry. For instance, methoxy groups at positions 6 and 7 appear as singlets in the 1H NMR spectrum (δ 3.8–4.0 ppm), while the 2-methylbutyl side chain shows characteristic multiplet splitting in the aliphatic region (δ 1.0–2.5 ppm). IR spectroscopy verifies the presence of C=N stretches (~1600 cm⁻¹), and mass spectrometry (MS) confirms the molecular ion peak (m/z 261.36 for C₁₆H₂₃NO₂) .
Q. What preliminary biological activities have been reported for this compound and its analogs?
Tetrahydroisoquinoline derivatives exhibit broad-spectrum antibacterial activity . In cup-plate assays, analogs showed inhibition zones of 12–18 mm against E. coli and S. aureus, but reduced efficacy against P. aeruginosa (8–10 mm), suggesting Gram-positive selectivity . Modifications to the N-alkyl chain (e.g., 2-methylbutyl vs. phenyl groups) correlate with improved potency due to enhanced membrane permeability .
Advanced Research Questions
Q. How can microwave-assisted synthesis and green catalysts improve the eco-efficiency of producing this isoquinoline derivative?
Microwave irradiation reduces energy consumption by accelerating reaction kinetics (e.g., 10-minute cycles vs. 6-hour conventional heating) . Replacing traditional bases like triethylamine with chitosan (a biodegradable polymer) minimizes toxic waste, achieving comparable yields (75–82%) while aligning with green chemistry principles . Solvent-free conditions or water as a co-solvent further enhance sustainability .
Q. What strategies are employed to resolve contradictions in antibacterial efficacy data across different bacterial strains?
Discrepancies in activity (e.g., higher efficacy against E. coli than P. aeruginosa) may arise from differences in bacterial membrane composition or efflux pump mechanisms. Comparative MIC assays and molecular docking studies (targeting FtsZ or penicillin-binding proteins) help identify structure-activity relationships (SAR). For example, bulkier N-substituents improve binding to S. aureus FtsZ (IC₅₀ = 2.5 μM) but show reduced affinity for P. aeruginosa targets .
Q. How do modifications to the N-alkyl substituent affect the compound’s target selectivity in FtsZ inhibition studies?
Replacing the 2-methylbutyl group with biphenyl or morpholine moieties enhances FtsZ inhibition by 3–5 fold. For instance, 3-([1,1′-biphenyl]-3-yl) derivatives disrupt FtsZ polymerization (IC₅₀ = 1.8 μM) via π-π stacking interactions, validated by surface plasmon resonance (SPR) and crystallography . Conversely, hydrophilic substituents (e.g., hydroxyl groups) reduce membrane penetration, lowering activity against Gram-negative strains .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound is classified as Acute Toxicity Category 4 (H302) and causes skin/eye irritation (H315, H319). Use fume hoods , nitrile gloves, and safety goggles during synthesis. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Store at 2–8°C in airtight containers to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
